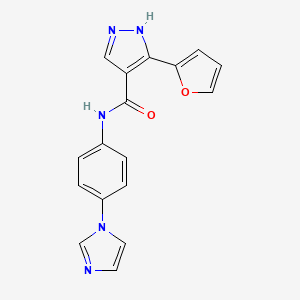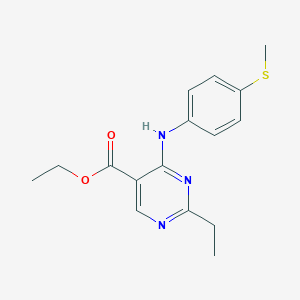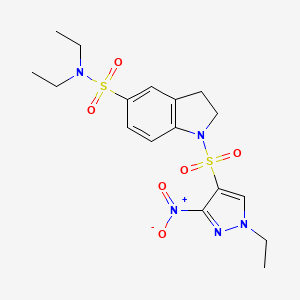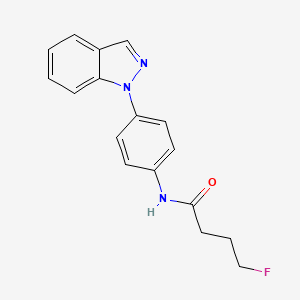
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a critical role in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting PIP5K, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid molecule that plays a key role in intracellular signaling pathways. This disruption of PIP2 signaling leads to the inhibition of various cellular processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity for PIP5K inhibition. Unlike other inhibitors that may target multiple enzymes, this compound has been shown to specifically target PIP5K, making it a valuable tool for studying the role of PIP2 signaling in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Although it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for the study of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. In addition, further studies are needed to determine the safety and efficacy of this compound in human clinical trials. Furthermore, the role of PIP2 signaling in various cellular processes is still not fully understood, and further studies are needed to elucidate the mechanisms underlying the effects of this compound on cancer cell growth and inflammation.
Métodos De Síntesis
The synthesis of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include furan-2-carboxylic acid, 4-(1H-imidazol-4-yl)aniline, and 4-bromo-1H-pyrazole. These compounds are reacted under specific conditions to produce the final product, this compound. The synthesis method of this compound has been described in detail in several scientific papers, and it has been shown to be a reliable and reproducible process.
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential in treating various diseases, particularly cancer and inflammation. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may have therapeutic potential in the treatment of cancer.
Furthermore, this compound has been shown to exhibit anti-inflammatory activity in several in vitro and in vivo models. It has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-17(14-10-19-21-16(14)15-2-1-9-24-15)20-12-3-5-13(6-4-12)22-8-7-18-11-22/h1-11H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWLTHRKSZHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)